![molecular formula C7H7Cl2NO2S B7806210 Benzenesulfonamide, 3,4-dichloro-N-methyl- CAS No. 5836-54-4](/img/structure/B7806210.png)
Benzenesulfonamide, 3,4-dichloro-N-methyl-
Overview
Description
Benzenesulfonamide, 3,4-dichloro-N-methyl- is a useful research compound. Its molecular formula is C7H7Cl2NO2S and its molecular weight is 240.11 g/mol. The purity is usually 95%.
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Mechanism of Action
3,4-Dichloro-N-methylbenzenesulfonamide, also known as Benzenesulfonamide, 3,4-dichloro-N-methyl-, N-Methyl-3,4-dichlorobenzene sulfonamide, 3,4-Dichloro-N-methyl-benzenesulfonamide, 3,4-dichloro-N-methylbenzene-1-sulfonamide, or NSC9991, is a unique chemical compound with potential biological activity.
Target of Action
The primary targets of 3,4-dichloro-N-methylbenzenesulfonamide are currently unknown .
Biological Activity
Benzenesulfonamide, 3,4-dichloro-N-methyl- is a compound that has garnered attention for its diverse biological activities. This article explores its effects on cardiovascular health, cancer cell proliferation, and other biological interactions based on recent research findings.
Cardiovascular Effects
Recent studies have indicated that certain sulfonamide derivatives can influence cardiovascular parameters such as perfusion pressure and coronary resistance. A study by Alvarez-Ramirez et al. utilized an isolated rat heart model to assess the impact of benzenesulfonamide and its derivatives on these parameters.
Key Findings:
- Experimental Design : The study involved several groups, including a control group receiving only Krebs-Henseleit solution and groups receiving various sulfonamide compounds at a dose of 0.001 nM.
- Results : The compound 4-(2-amino-ethyl)-benzenesulfonamide showed a significant decrease in both perfusion pressure and coronary resistance compared to other derivatives and control conditions. This suggests a potential mechanism involving the interaction with calcium channels, which could lead to vasodilation and reduced vascular resistance .
Group | Compound | Dose (nM) | Effect on Perfusion Pressure |
---|---|---|---|
I | Control | - | No effect |
II | Benzenesulfonamide | 0.001 | Moderate decrease |
III | 2,5-Dichloro-N-(4-nitro-phenyl)-benzene-sulfonamide | 0.001 | Minor decrease |
IV | 2-Hydrazinocarbonyl-benzenesulfonamide | 0.001 | Minor decrease |
V | 4-(2-Amino-ethyl)-benzenesulfonamide | 0.001 | Significant decrease |
VI | 4-[3-(4-Nitro-phenyl)-ureido]-benzenesulfonamide | 0.001 | Minor decrease |
These results indicate that the interaction of benzenesulfonamide derivatives with specific biomolecules may significantly alter cardiovascular function.
Anticancer Activity
In addition to its cardiovascular effects, benzenesulfonamide derivatives have shown promise in cancer research. A study highlighted the activity of various sulfonamides against different cancer cell lines, revealing that some compounds exhibited selective cytotoxicity.
Case Study:
- Compound Evaluation : A specific derivative was tested against MDA-MB-231 triple-negative breast cancer cells and non-cancerous MCF10A cells.
- Results : The compound demonstrated a potent inhibitory effect on the proliferation of MDA-MB-231 cells with an IC50 value of , while showing significantly less effect on the non-cancerous cell line (19-fold difference) . This selectivity suggests a potential therapeutic window for targeting aggressive cancer types without affecting normal cells.
The mechanisms underlying the biological activities of benzenesulfonamide derivatives are multifaceted. Research indicates that these compounds may act through several pathways:
- Calcium Channel Interaction : Some studies suggest that these compounds can interact with calcium channels, leading to changes in vascular resistance and blood pressure regulation .
- Cell Proliferation Inhibition : The ability to inhibit cell proliferation in cancer cells suggests involvement in pathways regulating cell cycle progression and apoptosis .
- Matrix Metalloproteinase Inhibition : Certain derivatives have shown inhibitory effects on matrix metalloproteinases (MMPs), which are involved in tumor metastasis and angiogenesis .
Scientific Research Applications
Medicinal Chemistry and Anticancer Activity
Anticancer Properties
Recent studies have highlighted the potential of benzenesulfonamide derivatives as effective anticancer agents. For instance, a study demonstrated that a sulfonamide-based chalcone derivative exhibited significant cytotoxicity against various cancer cell lines, including HeLa and AGS cells. The IC50 values ranged from 0.89 to 9.63 µg/mL, indicating substantial potency against cancer cells. The mechanism of action involved cell cycle arrest and apoptosis induction, evidenced by increased late apoptotic cell percentages at higher concentrations .
Case Study: Induction of Apoptosis
A specific derivative, identified as compound 5 in the study, was able to induce apoptosis in AGS cells significantly. The treatment led to a marked increase in late apoptotic cells from 33.92% at 5 µg/mL to 49.90% at 10 µg/mL . This suggests that benzenesulfonamide derivatives can effectively trigger programmed cell death in cancerous cells.
Enzyme Inhibition
Carbonic Anhydrase Inhibition
Benzenesulfonamide compounds have been studied for their inhibitory effects on carbonic anhydrases (CAs), particularly CA IX and CA II. A recent synthesis of aryl thiazolone–benzenesulfonamides showed promising results, with IC50 values ranging from 10.93 to 25.06 nM for CA IX and 1.55 to 3.92 μM for CA II . The selectivity for CA IX over CA II highlights its potential in targeted cancer therapies.
Table: Enzyme Inhibition Data
Compound | Target Enzyme | IC50 (nM) |
---|---|---|
4e | CA IX | 10.93 |
4g | CA IX | 25.06 |
4h | CA II | 1.55 |
Cardiovascular Research
Effects on Perfusion Pressure
Research has indicated that certain benzenesulfonamide derivatives can influence cardiovascular parameters such as perfusion pressure and coronary resistance. A study using an isolated rat heart model demonstrated that specific derivatives could decrease perfusion pressure significantly compared to controls . This suggests potential therapeutic applications in managing cardiovascular conditions.
Table: Biological Activity on Perfusion Pressure
Compound | Dose (nM) | Effect on Perfusion Pressure |
---|---|---|
Benzenesulfonamide | 0.001 | Control |
4-(2-amino-ethyl)-benzenesulfonamide | 0.001 | Decreased |
2-hydrazinocarbonyl-benzenesulfonamide | 0.001 | Decreased |
Mechanistic Studies
Molecular Docking Studies
Molecular modeling studies have been employed to understand the binding interactions of benzenesulfonamides with target proteins such as carbonic anhydrase IX . These studies provide insights into the pharmacokinetic properties and potential side effects of these compounds.
Properties
IUPAC Name |
3,4-dichloro-N-methylbenzenesulfonamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2NO2S/c1-10-13(11,12)5-2-3-6(8)7(9)4-5/h2-4,10H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRRNFMGIBBKSTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC(=C(C=C1)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20973924 | |
Record name | 3,4-Dichloro-N-methylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20973924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5836-54-4 | |
Record name | Eulan BL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9991 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,4-Dichloro-N-methylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20973924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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